

Spectroscopic Data Comparison for the Confirmation of Valeriotetrate C

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Compound of Interest		
Compound Name:	Valeriotetrate C	
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A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the spectroscopic data for **Valeriotetrate C**, a member of the valepotriate class of iridoids, with the well-established antibiotic, amoxicillin. Valepotriates, including **Valeriotetrate C**, have garnered interest for their potential biological activities, including antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic signatures that are crucial for the structural confirmation and characterization of these compounds.

For the purpose of this comparative analysis, spectroscopic data for Jatamanvaltrate T, a closely related valepotriate isolated from Valeriana jatamansi, is presented as a representative proxy for **Valeriotetrate C** due to the current lack of publicly available, detailed spectroscopic data for **Valeriotetrate C** itself. This comparison with the widely characterized antibiotic, amoxicillin, will highlight the key differences in their chemical structures as revealed by various spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for Jatamanvaltrate T (representing the valepotriate class) and amoxicillin. This side-by-side comparison is designed to facilitate the differentiation of these two distinct chemical entities based on their unique spectral fingerprints.

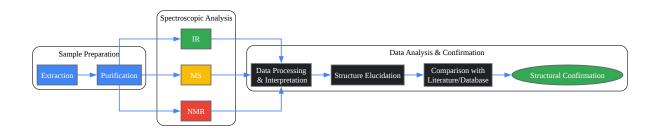


Spectroscopic Technique	Jatamanvaltrate T (Valepotriate Representative)	Amoxicillin (β-Lactam Antibiotic)
¹H NMR (ppm)	Signals corresponding to olefinic protons (δ 5.76-6.78), a hemiketal methine (δ 6.11), and multiple oxymethylenes (δ 4.35-4.77).	Signals for aromatic protons (δ 6.98, 7.37), anomeric proton of the β -lactam ring (δ 5.16), and characteristic methyl singlets (δ 1.41, 1.43).[3]
¹³ C NMR (ppm)	Resonances for olefinic carbons (δ 110.4-149.5), a hemiketal carbon (δ 94.0), and oxymethylene carbons (δ 62.0-67.5).	Resonances for aromatic carbons, carbonyl carbons of the β-lactam and amide groups, and aliphatic carbons of the thiazolidine ring.[4][5][6]
Mass Spectrometry (m/z)	Positive ESIMS showing [M+Na] ⁺ at 647.3040.	Protonated pseudomolecular ion [M+H] ⁺ at 366 in positive ion mode and [M-H] ⁻ at 364 in negative ion mode.[4] Significant fragments at m/z 349, 160, and 134 in the positive ion spectrum.[4][7]
IR Spectroscopy (cm ⁻¹)	Strong absorptions for hydroxyl groups (3441), C-H stretching (2963, 2875), ester carbonyls (1742), and C=C stretching (1640).	Characteristic absorptions for O-H and N-H stretching (broad band above 3000), β-lactam carbonyl (around 1770), amide carbonyl (around 1666), and carboxylic acid groups.[8][9] [10]

Experimental Workflow for Spectroscopic Analysis

The confirmation of a natural product's structure, such as **Valeriotetrate C**, involves a systematic workflow. The following diagram illustrates the typical experimental pathway from sample preparation to final structure elucidation.





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Caption: Experimental workflow for spectroscopic data acquisition and confirmation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are fundamental for obtaining high-quality data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for these experiments.

Sample Preparation:

- A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- The choice of solvent is critical to avoid overlapping signals with the analyte.
- The solution is transferred to a 5 mm NMR tube.



Data Acquisition:

- ¹H NMR: Proton NMR spectra are acquired to identify the chemical environment, multiplicity (splitting pattern), and integration (number of protons) of all hydrogen atoms in the molecule.
- ¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often necessary for complex molecules to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous structure elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain insights into its fragmentation pattern.

Instrumentation: High-resolution mass spectrometers such as Time-of-Flight (TOF) or Orbitrap analyzers are preferred for accurate mass measurements.

Sample Preparation:

- The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution is then introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

- Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like valepotriates and amoxicillin, as it is a soft ionization method that typically produces intact molecular ions.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
- Tandem MS (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed to provide structural information.



Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation:

- Solid Samples: The compound can be analyzed as a KBr pellet (mixed with potassium bromide and pressed into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum of the empty sample holder (or pure solvent) is recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The instrument measures the absorption of infrared radiation at different wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

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